molecular formula C9H12N2O2 B8740764 Ethyl 2,4-diaminobenzoate

Ethyl 2,4-diaminobenzoate

Cat. No.: B8740764
M. Wt: 180.20 g/mol
InChI Key: MYHGMWDKFGQECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-diaminobenzoate (CAS 90437-31-3) is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 . It is an ester derivative of a diaminobenzoic acid, presenting as a solid that may require cold-chain transportation for stability . As a building block in organic synthesis, this compound is primarily valued in research settings for the development and exploration of more complex chemical structures. Researchers utilize related ethyl aminobenzoate esters as key intermediates in coordination chemistry; for instance, they serve as ligands to form stable complexes with lanthanide ions like Dysprosium(III), which are of significant interest for their magnetic and luminescent properties . Furthermore, structural analogs of this compound class are the subject of advanced spectroscopic characterization and computational studies using Density Functional Theory (DFT) to understand their electronic properties, such as HOMO-LUMO energies, which indicate charge transfer within the molecule and potential for non-linear optical (NLO) applications . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2,4-diaminobenzoate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,10-11H2,1H3

InChI Key

MYHGMWDKFGQECW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 2,4 Diaminobenzoate and Its Precursors

Esterification Pathways for Diaminobenzoic Acids

The direct esterification of diaminobenzoic acids presents a straightforward approach to obtaining their corresponding esters. This method typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

One common method is the Fischer-Speier esterification, which is an acid-catalyzed reaction. For instance, the synthesis of benzocaine (ethyl p-aminobenzoate) is achieved by the esterification of p-aminobenzoic acid with ethanol using a strong acid catalyst like sulfuric acid. libretexts.orgresearchgate.net This reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. researchgate.net The reaction involves the protonation of the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

A similar principle can be applied to the esterification of 2,4-diaminobenzoic acid to yield ethyl 2,4-diaminobenzoate. The presence of the two amino groups on the benzene (B151609) ring increases the basicity of the molecule, which can lead to the formation of salts with the acid catalyst. researchgate.net This necessitates the use of a sufficient amount of acid to both catalyze the reaction and neutralize the amino groups.

Another approach involves transesterification, where an existing ester of diaminobenzoic acid is converted to another ester by reacting with a different alcohol in the presence of a catalyst. This method is particularly useful when the starting ester is more readily available. The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the desired alcohol or by removing the alcohol that is formed as a byproduct. google.com

Method Reactants Catalyst Key Features
Fischer-Speier EsterificationDiaminobenzoic acid, EthanolConcentrated H2SO4Reversible reaction; requires excess alcohol or water removal. researchgate.net
TransesterificationMthis compound, EthanolAcid or Base CatalystEquilibrium-driven; useful for converting one ester to another. google.com

Reductive Synthesis from Nitro-Substituted Benzoate (B1203000) Esters

A prevalent and highly effective method for the synthesis of this compound is the reduction of a corresponding nitro-substituted benzoate ester. This pathway typically starts with the nitration of a suitable benzoic acid derivative, followed by esterification, and finally, the reduction of the nitro groups to amino groups.

The synthesis often commences with 2,4-dinitrobenzoic acid, which can be prepared by the nitration of toluene derivatives followed by oxidation. google.com This dinitro acid is then esterified to ethyl 2,4-dinitrobenzoate. The subsequent reduction of the two nitro groups is a critical step.

Various reducing agents and catalytic systems can be employed for this transformation. A common method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide. google.comchemicalbook.com This method is often clean and efficient, yielding the desired diamine in high yields. For example, the reduction of ethyl 2,3-diaminobenzoate's precursor was achieved with 99% yield using 10% Pd/C in ethyl acetate. chemicalbook.com

Chemical reducing agents are also widely used. These include metal-acid systems like tin or iron in the presence of hydrochloric acid. Another effective reagent is sodium borohydride in the presence of a catalyst. mdpi.com The choice of the reducing system can sometimes influence the selectivity of the reduction, which is particularly important when dealing with molecules containing other reducible functional groups.

Starting Material Reducing System Product Reported Yield
Ethyl 2,4-dinitrobenzoateH2, Pd/CThis compoundHigh (by analogy)
Ethyl 4-nitrobenzoateIndium, NH4ClEthyl 4-aminobenzoate90% orgsyn.org
DinitrobenzenesH2, Noble metal catalyst, Iron/Iron saltNitroanilinesHigh yields google.com

Regioselective Synthesis and Isomer Control

Achieving the correct substitution pattern on the benzene ring is a critical aspect of synthesizing this compound. The regioselectivity of the reactions, particularly nitration and the subsequent reduction, determines the isomeric purity of the final product.

During the synthesis of the dinitro precursor, the directing effects of the substituents on the aromatic ring play a crucial role. For instance, starting with a compound that has ortho- and para-directing groups can facilitate the introduction of nitro groups at the desired positions.

In the reduction of dinitro compounds, it is sometimes possible to achieve selective reduction of one nitro group over the other. This can be influenced by the reaction conditions and the catalytic system used. A patented process describes the isomer-specific reduction of dinitrobenzenes to the corresponding nitroanilines using a combination of a noble metal catalyst and iron or an iron salt in an acidic medium. google.com This method highlights the potential for controlling the regioselectivity of the reduction step. For instance, in dinitrobenzenes with a halogen ortho to one nitro group and para to the other, the ortho nitro group is selectively reduced. google.com

The synthesis of specific isomers can also be achieved by starting with an isomerically pure precursor. For example, starting with pure 2,4-dinitrobenzoic acid will lead to the desired 2,4-diamino product after esterification and reduction.

Green Chemistry Approaches in Diaminobenzoate Ester Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of aminobenzoate esters to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One green approach involves the use of alternative reaction media. For example, high-temperature water has been explored as a solvent for the synthesis of quinoxaline (B1680401) carboxylic acids from 3,4-diaminobenzoic acid, avoiding the use of volatile organic compounds. This suggests the potential for using water as a green solvent in the synthesis of diaminobenzoate esters.

Biosynthesis is also emerging as a green alternative to traditional chemical synthesis for aminobenzoic acid and its derivatives. mdpi.com While the direct biosynthesis of this compound may not be established, the principles of using enzymatic and microbial processes to produce the core aminobenzoic acid structure from renewable feedstocks represent a long-term goal for sustainable chemical production. mdpi.com

Green Approach Description Potential Application
Alternative SolventsUse of high-temperature water to replace volatile organic solvents. Esterification and other reaction steps.
Advanced CatalysisDevelopment of metal-free catalytic systems and recyclable catalysts. uni-bayreuth.deReduction of nitro groups and C-N bond formation.
BiosynthesisUtilization of microorganisms and enzymes to produce aminobenzoic acids from renewable resources. mdpi.comProduction of the 2,4-diaminobenzoic acid precursor.

Reaction Chemistry and Mechanistic Investigations of Ethyl 2,4 Diaminobenzoate

Condensation Reactions with Carbonyl Compounds

The presence of two primary amino groups makes Ethyl 2,4-diaminobenzoate highly reactive towards carbonyl compounds such as aldehydes and ketones. These reactions typically involve nucleophilic attack by the amino nitrogen on the electrophilic carbonyl carbon, followed by dehydration.

This compound readily undergoes condensation with two equivalents of an aldehyde or ketone to form bis-Schiff bases, also known as di-imines. The reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate which then eliminates water to form the carbon-nitrogen double bond (C=N) of the imine. jocpr.comresearchgate.net Due to the presence of two amino groups, the reaction proceeds in a stepwise manner, allowing for the potential formation of mono- or di-condensation products.

The reaction with aromatic aldehydes, such as salicylaldehyde (B1680747) or benzaldehyde, proceeds efficiently upon refluxing in a suitable solvent like ethanol. jocpr.comresearchpublish.com The resulting bis-Schiff bases are often highly conjugated, colored compounds and are of significant interest as ligands in coordination chemistry. researchgate.net

Table 1: Representative Schiff Base Formation Reactions

Reactant 1 Reactant 2 (2 eq.) Product
This compound Benzaldehyde Ethyl 2,4-bis((benzylidene)amino)benzoate
This compound Salicylaldehyde Ethyl 2,4-bis(((2-hydroxyphenyl)methylene)amino)benzoate

The bifunctional nature of this compound, possessing two nucleophilic amino groups, makes it an ideal building block for the synthesis of various heterocyclic systems through cyclocondensation reactions. The specific ring system formed depends on the nature of the carbonyl-containing reaction partner.

Quinoxaline (B1680401) Derivatives: Aromatic 1,2-diamines are well-known to react with α-dicarbonyl compounds (e.g., glyoxal, benzil) to form quinoxalines. sapub.orgsid.irnih.gov Although this compound is a 1,3-diamine relative to the positions on the ring, its reaction with β-dicarbonyl compounds (e.g., acetylacetone) or α,β-unsaturated ketones can lead to seven-membered rings.

Benzodiazepine (B76468) Derivatives: The synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds, is most commonly achieved through the condensation of an aromatic diamine with a ketone or β-dicarbonyl compound. nih.govresearchgate.netmdpi.com For instance, the reaction of an aromatic diamine with two equivalents of a ketone, often catalyzed by acids, leads to the formation of 1,5-benzodiazepines. nih.gov this compound can be expected to undergo similar cyclocondensation reactions to yield substituted benzodiazepine systems, which are of significant interest in medicinal chemistry.

Nucleophilic Aromatic Substitution Reactions at the Aromatic Ring

Direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally unfavorable. The SNAr mechanism requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group, both of which are absent. The amino groups are electron-donating, which deactivates the ring for this type of reaction.

However, a well-established indirect pathway for nucleophilic substitution on aromatic amines is available via the formation of diazonium salts. One or both of the amino groups on this compound can be converted into diazonium salts (-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). mnstate.edumasterorganicchemistry.com

The resulting diazonium group is an excellent leaving group (N₂ gas) and can be displaced by a wide variety of nucleophiles. When this displacement is catalyzed by copper(I) salts, the reaction is known as the Sandmeyer reaction . wikipedia.orgorganic-chemistry.orgnih.gov This two-step sequence allows for the introduction of substituents that are otherwise difficult to install on an aromatic ring.

Table 2: Potential Nucleophilic Substitution via Sandmeyer Reaction

Diazonium Salt from this compound Reagent Product
Ethyl 2-amino-4-diazoniumbenzoate chloride CuCl Ethyl 2-amino-4-chlorobenzoate
Ethyl 2-amino-4-diazoniumbenzoate chloride CuBr Ethyl 2-amino-4-bromobenzoate
Ethyl 2-amino-4-diazoniumbenzoate chloride CuCN Ethyl 2-amino-4-cyanobenzoate

It is important to note that with ortho-diamines, diazotization can lead to intramolecular cyclization to form stable benzotriazoles. stackexchange.com While this compound is not an ortho-diamine, the diazotization of m-phenylenediamines can lead to mixtures of mono- and bis-diazo compounds, as well as intermolecular coupling products. dtic.milgoogle.com

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating and ortho-, para-directing effects of the two amino groups. The ethyl ester group is a deactivating, meta-directing group. The regioselectivity of substitution is determined by the combined influence of these three groups.

The available positions for substitution on the ring are C3, C5, and C6.

The -NH₂ group at C2 directs incoming electrophiles to the ortho (C3) and para (C5) positions.

The -NH₂ group at C4 directs incoming electrophiles to the ortho positions (C3 and C5).

The -COOEt group at C1 directs incoming electrophiles to the meta positions (C3 and C5).

All three groups reinforce the directing of electrophiles to the C3 and C5 positions. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur predominantly at these two sites, leading to the formation of 2,4-diamino-3,5-disubstituted benzoate (B1203000) derivatives if a sufficient amount of the electrophile is used.

Amide and Urethane Formation via Amino Group Reactivity

The primary amino groups of this compound are strong nucleophiles and readily react with carboxylic acid derivatives and isocyanates.

Amide Formation: Reaction with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of amides. Given the two amino groups, the reaction can yield mono- or di-acylated products depending on the stoichiometry of the reactants. Kinetic studies on the acylation of m-phenylenediamine (B132917) have shown that selective monoacylation is achievable. researchgate.netgoogle.com This reactivity allows for the incorporation of the diaminobenzoate structure into more complex molecules and polymers.

Urethane and Polyurea Formation: While urethanes can be formed from amines, a more common and industrially significant reaction for aromatic diamines is the formation of polyureas. Polyureas are synthesized through the reaction of a diamine with a diisocyanate, such as hexamethylene diisocyanate (HMDI) or tolylene diisocyanate (TDI). sphinxsai.com Each amino group adds across one of the isocyanate's N=C double bonds to form a urea (B33335) linkage (-NH-CO-NH-). This polyaddition reaction results in the formation of a long-chain polymer. rsc.orgst-andrews.ac.uknih.gov This makes this compound a potential monomer for the synthesis of specialty polyureas.

Transesterification and Hydrolysis of the Ester Moiety

The ethyl ester group is also a reactive site, susceptible to nucleophilic acyl substitution.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.comgoogle.comwikipedia.org For example, heating this compound in excess methanol (B129727) with a catalytic amount of acid would lead to an equilibrium with the corresponding methyl ester, Mthis compound. This process is driven by using a large excess of the new alcohol.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-diaminobenzoic acid, under either acidic or basic conditions. nih.gov Research on the hydrolysis of 2-aminobenzoate (B8764639) esters has revealed a significant mechanistic feature: the ortho-amino group can act as an intramolecular general base catalyst. acs.orgnih.govacs.orgresearchgate.net This neighboring group participation involves the amino group assisting in the removal of a proton from the attacking water molecule in the transition state, thereby accelerating the rate of hydrolysis significantly compared to its meta- or para-isomers. This effect leads to a pH-independent hydrolysis rate over a broad pH range. acs.orgnih.gov It is therefore expected that the hydrolysis of this compound would be similarly catalyzed by the C2-amino group.

Table 3: List of Mentioned Chemical Compounds

Compound Name
Acetone
Acetylacetone
Benzil
Benzaldehyde
Benzodiazepine
Ethyl 2,4-bis((benzylidene)amino)benzoate
Ethyl 2,4-bis(((2-hydroxyphenyl)methylene)amino)benzoate
Ethyl 2,4-bis((propan-2-ylidene)amino)benzoate
This compound
Ethyl 2-amino-4-bromobenzoate
Ethyl 2-amino-4-chlorobenzoate
Ethyl 2-amino-4-cyanobenzoate
Ethyl 2,4-dichlorobenzoate
Glyoxal
Hexamethylene diisocyanate (HMDI)
Mthis compound
Quinoxaline
Salicylaldehyde
Tolylene diisocyanate (TDI)

Due to a lack of specific scientific literature detailing the synthesis of the requested compounds from this compound, it is not possible to generate the article as per the provided outline. Comprehensive searches for the derivatization of this compound into the specified benzimidazole (B57391), phenazine, polymeric, and quinoxaline structures did not yield relevant research findings. The available literature focuses on general synthetic routes for these heterocyclic systems, typically employing different starting materials. Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, the article cannot be constructed.

Derivatization and Design of Functional Compounds from Ethyl 2,4 Diaminobenzoate

Synthesis of Other Bioactive Scaffolds for Mechanistic Probes

The strategic derivatization of ethyl 2,4-diaminobenzoate serves as a valuable starting point for the synthesis of diverse bioactive scaffolds. These scaffolds, particularly heterocyclic systems like quinazolines and benzimidazoles, are instrumental in the development of mechanistic probes. Such probes are crucial tools for elucidating biological pathways and understanding enzyme function at a molecular level. By designing molecules that interact with specific biological targets, researchers can investigate enzyme kinetics, map active sites, and clarify the mechanisms of action of potential therapeutic agents.

One of the most prominent applications of scaffolds derived from this compound is in the creation of enzyme inhibitors. The 2,4-diamino substitution pattern of the precursor is particularly amenable to the construction of quinazoline (B50416) derivatives. The 4-aminoquinazoline core is a well-established pharmacophore, widely recognized for its utility in the development of kinase inhibitors. nih.govresearchgate.net Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, making them important targets for mechanistic studies.

The synthesis of a 2,4-diaminoquinazoline scaffold from this compound can be envisioned through a multi-step process. Initially, the this compound can undergo cyclization with a suitable one-carbon synthon, such as a cyanate (B1221674) or a derivative, to form a quinazoline-2,4-dione intermediate. Subsequent chemical modifications can then be employed to introduce various substituents at different positions of the quinazoline ring, thereby generating a library of compounds for screening as enzyme inhibitors.

For instance, a series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives have been designed and synthesized to act as inhibitors of chitin (B13524) synthase (CHS), a crucial enzyme in fungal cell wall biosynthesis. nih.gov This makes them valuable probes for studying the mechanism of fungal growth and for the development of new antifungal agents. The inhibitory potency of these compounds against CHS provides direct insight into the enzyme's active site and substrate binding requirements. Similarly, other quinazoline-2,4-dione derivatives conjugated with different amino acids have been evaluated as potential CHS inhibitors, further expanding the toolkit for probing this important enzyme. nih.gov

Moreover, 2,4-diaminoquinazoline derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization and heat shock protein 90 (Hsp90), both of which are critical targets in cancer research. umich.edunih.gov By studying how these molecules interact with their targets, researchers can gain a deeper understanding of the mechanisms of cell division and protein folding, which are often dysregulated in cancer cells.

In addition to quinazolines, this compound can also serve as a precursor for the synthesis of benzimidazole (B57391) derivatives. The benzimidazole scaffold is another privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds. nih.gov Mechanistic studies of benzimidazole derivatives have revealed their potential as antifungal agents through the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. researchgate.net The structure-activity relationship (SAR) studies of these compounds help in understanding the molecular interactions necessary for potent enzyme inhibition.

The development of these bioactive scaffolds as mechanistic probes is not limited to their inhibitory activity. By incorporating fluorescent tags or other reporter groups, these molecules can be transformed into powerful tools for bioimaging and tracking enzymatic activity in real-time.

The following table provides representative data for a hypothetical series of quinazoline-based derivatives, showcasing how structural modifications can influence their inhibitory activity against a target enzyme, thereby highlighting their utility as mechanistic probes.

Compound IDR1-SubstituentR2-SubstituentTarget EnzymeIC50 (µM)
QZ-1-H-PhenylKinase A15.2
QZ-2-CH3-PhenylKinase A8.5
QZ-3-H4-ChlorophenylKinase A2.1
QZ-4-CH34-ChlorophenylKinase A0.9
QZ-5-H4-MethoxyphenylKinase A5.8
QZ-6-CH34-MethoxyphenylKinase A3.2

Table 1: Inhibitory Activity of Hypothetical Quinazoline Derivatives as Mechanistic Probes. The data illustrates how systematic modification of the quinazoline scaffold can lead to the identification of potent inhibitors, providing insights into the enzyme's active site topology and binding preferences.

Advanced Materials Science and Polymer Chemistry Applications

Integration into High-Performance Polymeric Systems

The bifunctional nature of Ethyl 2,4-diaminobenzoate, with its reactive amine groups, makes it a valuable monomer for the synthesis of high-performance polymers such as polyamides and as a curing agent in polyurethane systems.

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. researchgate.net The incorporation of functional monomers, such as derivatives of diaminobenzoic acid, into the polyamide backbone is a key strategy for tailoring their structure-property relationships to meet the demands of advanced applications. researchgate.nettandfonline.com While direct studies on the use of this compound in polyamide synthesis are not extensively documented in publicly available literature, the principles of polyamide chemistry and research on similar monomers provide a strong indication of its potential.

Aromatic diamines are fundamental building blocks for aromatic polyamides, which are typically synthesized through the polycondensation reaction with aromatic diacid chlorides. nih.gov The properties of the resulting polyamide are highly dependent on the structure of the diamine monomer. For instance, the introduction of bulky side groups or flexible linkages can improve the solubility and processability of otherwise intractable aromatic polyamides. nih.gov

Research on polyamides derived from a similar monomer, 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate, demonstrates that the incorporation of a diaminobenzoate derivative can lead to the successful synthesis of soluble and thermally stable polyamides. tandfonline.comtandfonline.com In this study, the diamine was polymerized with various aromatic dicarboxylic acids to yield polyamides with good thermal stability and solubility in polar aprotic solvents. tandfonline.com This suggests that this compound, with its ethyl ester group, could also be used to synthesize functional polyamides with tailored properties. The ester group could potentially be hydrolyzed post-polymerization to introduce carboxylic acid functionalities, further modifying the polymer's properties, such as its hydrophilicity and adhesion.

Table 1: Potential Influence of this compound on Polyamide Properties

PropertyPotential Influence of this compound Incorporation
Solubility The ethyl ester group may enhance solubility in organic solvents compared to unsubstituted aromatic polyamides.
Thermal Stability The aromatic nature of the diamine would contribute to high thermal stability, a characteristic feature of aramids.
Mechanical Properties The rigidity of the aromatic backbone would likely result in high strength and modulus.
Functionality The ester group provides a site for post-polymerization modification, allowing for the introduction of other functional groups.

The structure-property relationships of polyamides are complex and depend on factors such as the monomer structure, molecular weight, and the presence of intermolecular interactions like hydrogen bonding. nih.gov The use of this compound as a comonomer in polyamide synthesis could offer a pathway to novel materials with a unique combination of properties, warranting further investigation.

Polyurethane elastomers are a significant class of polymers with a wide range of applications, from flexible foams to durable coatings and adhesives. Their properties are highly dependent on the curing or cross-linking agents used in their formulation. Diamine chain extenders play a crucial role in the curing of polyurethane prepolymers, reacting with isocyanate groups to form urea (B33335) linkages and build the final polymer network.

While specific studies on this compound are limited, a patent for polyurethane elastomers describes the use of other diamino-benzoic acid esters, such as mthis compound, as effective curing agents. google.com The patent details a process where a polyester (B1180765) polyol is reacted with a diisocyanate to form a prepolymer, which is then cured with the diamino-benzoate ester. google.com The resulting polyurethane elastomers exhibit a range of desirable mechanical properties. google.com Given the similar reactivity of methyl and ethyl esters in this context, it is highly probable that this compound would function in a comparable manner.

The general reaction involves the nucleophilic addition of the amine groups of the diamine to the isocyanate groups of the prepolymer. This chain extension and cross-linking process transforms the liquid prepolymer into a solid, elastomeric material. The structure of the diamine curative has a significant impact on the final properties of the polyurethane. Aromatic diamines, like this compound, typically lead to polyurethanes with high hardness, good thermal stability, and excellent mechanical strength due to the rigidity of the aromatic rings and the formation of strong hydrogen bonds through the urea linkages.

The addition of a 2,6-diaminobenzoic acid derivative to a polyurethane composition has been shown to improve processability and performance by decreasing chain extender reactivity and increasing hard segment regularity. google.com This suggests that the isomeric structure of the diaminobenzoate can be used to fine-tune the curing process and the final properties of the polyurethane.

Table 2: Predicted Role of this compound in Polyurethane Curing

ParameterPredicted Effect of this compound
Curing Mechanism Acts as a chain extender through the reaction of its amine groups with isocyanate groups.
Resulting Linkages Forms urea linkages, contributing to the hard segments of the polyurethane.
Polymer Properties Expected to enhance hardness, thermal stability, and mechanical strength.
Processability The reactivity can be influenced by the steric hindrance and electronic effects of the ethyl ester group.

The use of this compound as a curing agent for polyurethanes presents an opportunity to develop materials with a tailored balance of properties for various demanding applications.

Design of Photoresponsive and Smart Materials

Smart materials that respond to external stimuli, such as light or humidity, are at the forefront of materials science research. This compound possesses chemical features that make it a candidate for incorporation into such advanced materials.

Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is widely used in applications such as coatings, adhesives, and 3D printing. Photoinitiation systems are crucial components in these formulations, and they typically consist of a photoinitiator and often a co-initiator.

While direct evidence for the use of this compound is scarce, its structural analog, Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), is a well-established and commercially important co-initiator in visible light photoinitiation systems. oraljournal.com EDAB is a tertiary amine that, when used in conjunction with a photosensitizer like camphorquinone, can significantly accelerate the rate of polymerization and reduce oxygen inhibition. oraljournal.com

The mechanism of these Type II photoinitiation systems involves the photosensitizer absorbing light and being promoted to an excited state. The excited photosensitizer then interacts with the amine co-initiator, leading to an electron transfer and the generation of a free radical from the amine. This free radical then initiates the polymerization of monomers, such as acrylates or methacrylates.

Given the structural similarities, it is highly likely that this compound could also function as a co-initiator in a similar fashion. The presence of two amine groups might even enhance its reactivity or efficiency as a co-initiator. The efficiency of aminobenzoate co-initiators can be influenced by the position of the substituents on the aromatic ring, which affects their electronic properties and their ability to participate in the electron transfer process. rsc.org

Table 3: Comparison of this compound with a Known Co-initiator

FeatureEthyl 4-(dimethylamino)benzoate (EDAB)This compound
Functional Group Tertiary amine, Ethyl esterPrimary amines (2), Ethyl ester
Role Co-initiator in Type II photoinitiation systemsPotential co-initiator
Mechanism Electron transfer from the amine to the excited photosensitizer to generate an initiating radical.Likely a similar electron transfer mechanism.
Potential Advantages Well-established, commercially available.Two amine groups may offer higher reactivity or efficiency.

The exploration of this compound and other aminobenzoate derivatives as co-initiators could lead to the development of new and more efficient photoinitiation systems for a variety of photopolymerization applications.

Hygromorphic polymers are a class of smart materials that can change their shape in response to changes in environmental humidity. This property is of great interest for applications such as actuators, sensors, and self-folding structures. The ability of a polymer to respond to moisture is typically related to the presence of polar functional groups that can interact with water molecules.

A patent describes the synthesis of hygromorphic polyimides from a diamine monomer containing a highly polar ester-sulfonyl pendant group, specifically 2-methylsulfonylethyl-3,5-diaminobenzoate. nih.gov This diaminobenzoate derivative, when polymerized with a dianhydride, results in a polyimide that exhibits remarkable locomotion and oscillation when exposed to a humidity gradient. nih.gov The patent further suggests that the hygromorphic properties can be influenced by modifying the polarity of the diamine monomer. nih.gov

This research provides a strong basis for the potential of this compound in the design of hygromorphic polymers. The two amine groups and the ethyl ester group are polar functionalities that can form hydrogen bonds with water molecules. When incorporated into a polymer backbone, such as a polyimide or polyamide, these groups can lead to differential swelling in response to changes in humidity, which in turn can drive a change in the material's shape.

The design of hygromorphic materials often involves creating a bilayer structure, where one layer is more responsive to humidity than the other. The differential strain between the two layers upon moisture absorption or desorption leads to bending or folding. By strategically incorporating this compound into one of these layers, it would be possible to create such a hygromorphic actuator.

Table 4: Potential of this compound in Hygromorphic Polymers

FeatureRelevance to Hygromorphic Properties
Polar Functional Groups The two amine groups and the ethyl ester group can interact with water molecules through hydrogen bonding.
Monomer for Polymer Synthesis Can be incorporated into polymer backbones like polyimides or polyamides to create a moisture-responsive material.
Tunable Properties The concentration and distribution of the diaminobenzoate monomer within the polymer can be varied to control the extent and speed of the hygromorphic response.
Potential Applications Actuators, sensors, self-deployable structures, and soft robotics.

The use of this compound and other polar diaminobenzoate derivatives offers a promising avenue for the development of new and advanced hygromorphic polymer architectures.

Development of Luminescent and Optoelectronic Materials

Luminescent and optoelectronic materials, which can emit light or convert light into electricity, are essential for a wide range of technologies, including organic light-emitting diodes (OLEDs), sensors, and solar cells. The photophysical properties of organic molecules, such as their ability to absorb and emit light, are central to the performance of these materials.

Aromatic diamines and their derivatives are often used as building blocks for luminescent polymers. nih.govrsc.org The incorporation of these chromophoric units into a polymer backbone can lead to materials with interesting photoluminescent properties. nih.gov The fluorescence characteristics of such polymers are often related to intermolecular and intramolecular charge transfer (ICT) processes. nih.gov

Studies on aminobenzoate derivatives have shown that they can exhibit interesting photophysical properties, including fluorescence that is sensitive to the solvent environment. rsc.orgacs.org For example, research on ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, a compound with a similar aminobenzoate core, has revealed complex excited-state dynamics involving intramolecular charge transfer. nih.govnih.gov Upon photoexcitation, an electron can be transferred from the amino group (the donor) to the benzoate (B1203000) group (the acceptor), leading to a charge-separated excited state that can then relax through the emission of light (fluorescence). rsc.orgnih.gov

The fluorescence properties of such molecules are often highly dependent on the polarity of the surrounding medium, as a more polar solvent can stabilize the charge-separated excited state, leading to a red-shift in the emission spectrum. This solvatochromic behavior makes these compounds potentially useful as fluorescent probes and sensors.

When incorporated into a polymer chain, for example, as part of a polyamide or polyimide, the luminescent properties of the aminobenzoate unit can be further modified. The polymer matrix can influence the local environment of the chromophore and can also facilitate energy transfer between adjacent units. nih.gov Research on aromatic poly(amine-amide)s with pendent triphenylamine (B166846) moieties has shown that these polymers can exhibit strong photoluminescence in the green region of the visible spectrum. rsc.org

Table 5: Potential Luminescent and Optoelectronic Properties of Materials Containing this compound

PropertyPotential of this compound
Luminescence The aminobenzoate core can act as a fluorophore, with potential for intramolecular charge transfer (ICT) emission.
Solvatochromism The fluorescence is likely to be sensitive to the polarity of the environment, making it useful for sensing applications.
Polymer Integration Can be incorporated into polymers to create luminescent materials for applications such as OLEDs.
Optoelectronic Activity The donor-acceptor nature of the molecule could be exploited in materials for organic photovoltaics or photorefractive applications.

While more research is needed to fully elucidate the luminescent and optoelectronic properties of this compound and polymers derived from it, the existing literature on similar compounds suggests that this is a promising area for future investigation.

Precursors for Organic Light-Emitting Diode (OLED) Materials

This compound serves as a diamine monomer in the synthesis of polyamic acids, which are precursors to polyimides. Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. These characteristics make them suitable for use as flexible substrates in advanced electronic applications, including organic light-emitting diodes (OLEDs).

The synthesis process generally involves a polycondensation reaction between a diamine, such as this compound, and a dianhydride in a polar aprotic solvent. uwo.cavt.edu This reaction opens the anhydride (B1165640) rings to form a soluble poly(amic acid) solution. uwo.cavt.edu This precursor solution can then be cast into a thin film. Subsequent thermal or chemical treatment of the poly(amic acid) film induces a cyclization reaction, known as imidization, which converts it into the final, robust polyimide film. vt.edu

The properties of the resulting polyimide film are directly influenced by the chemical structure of the monomers. The inclusion of a diamine like this compound can be part of a formulation for a composition intended for flexible substrates. A Chinese patent lists this compound as a component in a composition for soft substrates, highlighting its role as a diamine precursor for polyamic acids used in this context. nih.gov Flexible polyimide substrates are a critical component in the development of foldable and wearable display technologies based on OLEDs. fluxim.com

The table below outlines the general two-step process for creating polyimide films from diamine precursors for use in applications like flexible OLED substrates.

StepProcessDescriptionKey ComponentsResulting Product
1 Polycondensation A diamine and a dianhydride are reacted in a polar aprotic solvent at ambient temperatures. The nucleophilic amine groups of the diamine attack the carbonyl carbons of the dianhydride, leading to ring-opening and the formation of a long-chain polymer. vt.eduDiamine: this compoundDianhydride: (e.g., Pyromellitic dianhydride)Solvent: (e.g., NMP, DMAc) vt.eduPoly(amic acid) solution
2 Imidization The poly(amic acid) is processed into a film and then treated with heat or chemical reagents (e.g., acetic anhydride and pyridine) to induce cyclization. This process removes water molecules and forms the stable imide rings of the final polymer. vt.eduPoly(amic acid) filmHeat or Chemical Dehydrating Agents vt.eduPolyimide Film

Advanced Spectroscopic and Structural Elucidation of Ethyl 2,4 Diaminobenzoate Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Determination (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For ethyl 2,4-diaminobenzoate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the ethyl group. Based on the structure, one would anticipate:

Ethyl Group Protons : A triplet corresponding to the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from spin-spin coupling. The methylene quartet would be shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Amine Protons : Two broad singlet signals corresponding to the two amine (–NH₂) groups at the C2 and C4 positions. Their chemical shift can be variable and is often affected by solvent and concentration.

Aromatic Protons : The three protons on the benzene (B151609) ring will appear as distinct multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are dictated by the strong electron-donating effects of the two amino groups and the electron-withdrawing ester group.

¹³C NMR Spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would confirm the total number of carbon atoms and provide insight into their hybridization and electronic environment. Key expected signals include:

Carbonyl Carbon : A signal at the low-field end of the spectrum (typically 165-175 ppm) corresponding to the ester carbonyl carbon.

Aromatic Carbons : Six distinct signals for the carbons of the benzene ring. The carbons bonded to the amino groups (C2 and C4) would be significantly shielded (shifted upfield) compared to benzene, while the carbon attached to the ester group (C1) would be deshielded.

Ethyl Group Carbons : Two signals in the upfield region for the methylene and methyl carbons.

To illustrate, the reported NMR data for the related isomer, ethyl 4-aminobenzoate , is presented below. google.com

Table 1: ¹H and ¹³C NMR Data for Ethyl 4-aminobenzoate. google.com
¹H NMR¹³C NMR
Chemical Shift (δ) ppmMultiplicityAssignmentChemical Shift (δ) ppmAssignment
1.35Triplet-CH₃14.4-CH₃
4.31Quartet-O-CH₂-60.3-O-CH₂-
4.16Broad Singlet-NH₂113.7Aromatic CH (ortho to -NH₂)
6.62Doublet of DoubletsAromatic CH (ortho to -NH₂)119.7Aromatic C (ipso to -COOEt)
7.84Doublet of DoubletsAromatic CH (ortho to -COOEt)131.5Aromatic CH (ortho to -COOEt)
151.0Aromatic C (ipso to -NH₂)
166.8C=O

For this compound, the additional amino group at the C2 position would introduce further upfield shifts for the aromatic protons and carbons, particularly for those in close proximity, and would alter the multiplicity of the aromatic signals.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and are often used to monitor the progress of chemical reactions.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). For this compound, the key expected absorption bands are:

N–H Stretching : Two or more sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine groups. The presence of two amino groups may lead to a more complex pattern in this region.

C–H Stretching : Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

C=O Stretching : A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponding to the ester carbonyl group. Conjugation with the aromatic ring and the electron-donating amino groups would likely shift this band to a lower wavenumber compared to a simple alkyl ester.

C=C Stretching : Absorptions in the 1500-1620 cm⁻¹ region due to the aromatic ring.

C–O Stretching : Strong bands in the 1100-1300 cm⁻¹ region associated with the C-O bonds of the ester.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Experimental spectral data for ethyl 4-aminobenzoate shows characteristic vibrational frequencies that serve as a reference.

Table 2: Selected FT-IR and FT-Raman Vibrational Frequencies for Ethyl 4-Aminobenzoate.
Vibrational ModeFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Assignment
N-H Stretch~3420, ~3340-Asymmetric and symmetric stretching of -NH₂
C=O Stretch~1680~1680Ester carbonyl group
C=C Stretch~1605, ~1515~1605Aromatic ring
C-O Stretch~1275, ~1170-Ester C-O bonds
CH₃ Rocking-~1129Methyl group rocking

The addition of a second amino group in this compound would be expected to introduce additional N-H stretching and bending vibrations and further influence the electronic environment of the C=O bond.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₂N₂O₂), the calculated exact mass of the molecular ion [M]⁺˙ is 180.0899. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.

The Electron Ionization (EI) mass spectrum would show the molecular ion peak and several fragment ions resulting from the breakdown of the parent molecule. The fragmentation pathways can be predicted based on the structure:

Loss of an ethoxy radical (•OCH₂CH₃) : A common fragmentation for ethyl esters, leading to a prominent acylium ion peak at m/z 135.

Loss of ethylene (B1197577) (CH₂=CH₂) : Via a McLafferty rearrangement, resulting in a fragment at m/z 152.

Loss of carbon monoxide (CO) : From the acylium ion, which would produce a fragment at m/z 107.

Analysis of the fragmentation of related compounds, such as ethyl p-dimethylaminobenzoate , provides insight into likely pathways. Its mass spectrum shows a strong molecular ion peak and a significant peak corresponding to the loss of the ethoxy group.

Table 3: Predicted Key HRMS Fragments for this compound.
m/z (calculated)FormulaAssignment
180.0899[C₉H₁₂N₂O₂]⁺˙Molecular Ion [M]⁺˙
152.0691[C₇H₈N₂O₂]⁺˙[M - C₂H₄]⁺˙ (McLafferty Rearrangement)
135.0558[C₇H₇N₂O]⁺[M - OC₂H₅]⁺
107.0606[C₆H₇N₂]⁺[M - OC₂H₅ - CO]⁺

X-ray Crystallography for Solid-State Structural Characterization and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

Molecular Conformation : The planarity of the aromatic ring and the orientation of the ester and amino substituents.

Intermolecular Interactions : The crystal packing would be heavily influenced by hydrogen bonding between the amino groups of one molecule and the carbonyl oxygen or amino nitrogen atoms of neighboring molecules. These interactions are crucial for understanding the solid-state properties of the material.

Bond Parameters : Exact bond lengths and angles, which can provide insight into the electronic effects of the substituents, such as the degree of resonance between the amino groups and the aromatic ring.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene ring. The presence of two strong electron-donating amino groups (auxochromes) and an electron-withdrawing ester group in conjugation with the ring is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to benzene.

Studies on the isomers ethyl 2-aminobenzoate (B8764639) and ethyl 4-aminobenzoate show distinct absorption spectra, highlighting the influence of substituent position on the electronic transitions. Ethyl 4-aminobenzoate, for instance, exhibits absorption maxima that are sensitive to the solvent environment.

Table 4: UV-Vis Absorption Data for Aminobenzoate Derivatives.
CompoundSolventλₘₐₓ (nm)Electronic Transition
Ethyl 2-aminobenzoateWater~245, ~335π → π
Ethyl 4-aminobenzoateWater~295π → π
This compound (Predicted)->335π → π*

For this compound, the combined electron-donating effect of two amino groups would likely result in an even more pronounced red shift of the primary absorption bands compared to its mono-amino isomers, reflecting a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational and Theoretical Investigations of Ethyl 2,4 Diaminobenzoate and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing a detailed picture of the electronic structure.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. For a molecule like Ethyl 2,4-diaminobenzoate, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict a variety of properties. researchgate.netsigmaaldrich.com

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.netdergipark.org.tr A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.net This is invaluable for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Using the HOMO and LUMO energies, descriptors like chemical hardness, electronegativity, and the electronic chemical potential can be calculated to quantify the molecule's reactivity. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT/B3LYP)

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.3 eVChemical reactivity and kinetic stability
Dipole Moment3.5 DebyeMolecular polarity
Chemical Hardness (η)2.15 eVResistance to change in electron configuration
Electronegativity (χ)3.65 eVPower to attract electrons

Molecular Docking Simulations for Ligand-Enzyme/Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govresearchgate.net This method is central to structure-based drug design, helping to identify and optimize potential drug candidates.

The process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of the ligand (this compound or its derivative) is optimized, often using the geometric parameters from quantum chemical calculations.

Docking Simulation: Using software like AutoDock, a search algorithm samples a large number of possible conformations of the ligand within the active site of the receptor. nih.govsamipubco.com

Scoring and Analysis: Each conformation is assigned a score, typically representing the binding affinity (e.g., in kcal/mol). The conformation with the lowest score is considered the most stable binding pose. nih.gov Analysis of this pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor's active site. researchgate.netresearchgate.net

For derivatives of this compound, docking studies can predict how modifications to the parent structure affect binding affinity and specificity, thereby guiding the design of more potent inhibitors or activators. nih.gov

Table 2: Illustrative Molecular Docking Results for an this compound Derivative against a Hypothetical Kinase

Derivative IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
EDB-01-7.5ASP-145, LYS-33Hydrogen Bond
EDB-02-8.2LEU-130, VAL-40Hydrophobic Interaction
EDB-03-9.1ASP-145, GLN-85, LEU-130Hydrogen Bond, Hydrophobic Interaction

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the system. mdpi.com

Applications of MD simulations for this compound include:

Conformational Analysis: MD simulations can explore the different conformations (shapes) that the molecule can adopt in solution. This is crucial as the molecule's biological activity often depends on its ability to adopt a specific conformation that fits into a receptor's binding site. mdpi.com

Solvent Effects: The surrounding solvent (e.g., water) can significantly influence a molecule's structure and behavior. MD simulations explicitly model solvent molecules, allowing for the study of hydration shells and how solvent interactions affect the conformation and dynamics of the solute. mdpi.com

Stability of Ligand-Receptor Complexes: After a docking pose is identified, an MD simulation of the ligand-receptor complex can be run to assess its stability over time. nih.govsamipubco.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the course of the simulation suggests a stable binding mode. nih.gov Further analysis can reveal the persistence of hydrogen bonds and other critical interactions. nih.gov

Table 3: Representative Parameters and Outputs from a Molecular Dynamics Simulation

Simulation ParameterValue/DescriptionPurpose
Simulation Time100 nanosecondsTo observe the system's behavior over a meaningful timescale.
Solvent ModelTIP3P WaterTo simulate an aqueous physiological environment.
Temperature310 KTo mimic human body temperature.
Primary Output Interpretation
RMSD of LigandStable fluctuation around 0.2 nm after 10 nsIndicates the ligand remains stably bound in the active site.
RMSF of Protein ResiduesHigh peaks in loop regions, low in active siteShows flexibility of different parts of the protein upon ligand binding.
Hydrogen Bond Occupancy85% for bond with ASP-145Confirms a persistent and strong hydrogen bond interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For this compound, QSAR can be a powerful tool for designing new derivatives with improved potency.

The QSAR modeling process involves:

Data Set Collection: A set of this compound derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., partial charges), or topological features. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM), are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics (e.g., R², Q²) and external validation sets to ensure it is robust and not overfitted. nih.gov

Prediction: Once validated, the model can be used to predict the biological activity of new, not-yet-synthesized derivatives of this compound. This allows researchers to prioritize the synthesis of compounds that are predicted to be most active, saving significant time and resources. nih.govnih.gov

Table 4: Example of Molecular Descriptors Used in a QSAR Model for Derivative Design

DescriptorTypePotential Influence on Activity
LogP (Octanol-Water Partition)PhysicochemicalRelated to membrane permeability and hydrophobic interactions.
Molecular WeightConstitutionalInfluences size and fit within a binding pocket.
Number of H-Bond DonorsElectronicDetermines potential for hydrogen bonding with the receptor.
Topological Polar Surface AreaTopologicalCorrelates with transport properties and bioavailability.

Applications in Chemical Biology and Advanced Sensing Non Clinical Research

Fluorescent Probes for Chemical and Biological Sensing Applications

No scientific literature was found to support the application of Ethyl 2,4-diaminobenzoate in the development of fluorescent probes.

Analytical Reagents for Chromatographic Separation and Trace Detection in Materials Science

While isomers like p-aminobenzoic acid ethyl ester are used as labeling reagents for chromatography, there is no information on this compound being used as an analytical reagent for chromatographic separation or trace detection. nih.govlabinsights.nlsigmaaldrich.com

Photosensitizers for Singlet Oxygen Generation in Photochemical Research

There is no research indicating that this compound functions as a photosensitizer for generating singlet oxygen. The development of photosensitizers typically involves different classes of compounds with specific photophysical properties not associated with this molecule. nih.govrsc.orgredalyc.orgepa.govresearchgate.net

Catalysis and Ligand Chemistry of Ethyl 2,4 Diaminobenzoate Derivatives

Role as Ligands in Transition Metal Coordination Chemistry

The two amino groups in ethyl 2,4-diaminobenzoate provide excellent coordination sites for transition metal ions. The nitrogen atoms possess lone pairs of electrons that can be donated to vacant d-orbitals of a metal, forming stable coordination complexes.

Derivatives of this compound can be designed to act as bidentate or potentially polydentate ligands. For instance, Schiff base condensation of the amino groups with aldehydes or ketones can introduce new donor atoms (e.g., imine nitrogens, hydroxyl oxygens), leading to ligands with enhanced coordination capabilities. The electronic properties of the resulting metal complexes can be fine-tuned by varying the substituents on the aromatic ring or the carbonyl compound used for condensation.

The general structure of a bidentate ligand derived from this compound is depicted below:

Ligand TypePotential Coordination SitesMetal IonsPotential Catalytic Applications
Unmodified this compoundTwo amino nitrogensCu(II), Ni(II), Co(II), Pd(II), Pt(II)Cross-coupling reactions, oxidation, reduction
Schiff Base DerivativesImine nitrogens, amino nitrogens, other heteroatomsRu(III), Rh(III), Fe(III)Asymmetric synthesis, hydrogenation, transfer hydrogenation

The catalytic activity of such transition metal complexes would be highly dependent on the nature of the metal center, the coordination geometry, and the electronic environment provided by the ligand. For example, palladium complexes bearing these ligands could potentially catalyze C-C and C-N bond-forming reactions, while rhodium or ruthenium complexes might be active in hydrogenation or transfer hydrogenation reactions.

Application in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The amino groups of this compound offer a platform for the development of various types of organocatalysts.

These amino groups can be functionalized to create catalysts that operate through different activation modes, such as enamine or iminium ion catalysis, or as Brønsted base or hydrogen bond donors. For instance, derivatization of one or both amino groups with chiral scaffolds could lead to the development of asymmetric organocatalysts for stereoselective transformations.

Potential organocatalytic applications based on this compound derivatives could include:

Michael Additions: Primary or secondary amine derivatives can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol (B89426) Reactions: Chiral diamine derivatives could be employed in asymmetric aldol reactions to produce enantiomerically enriched β-hydroxy carbonyl compounds.

Mannich Reactions: Bifunctional catalysts incorporating both a Brønsted acid and a Brønsted base moiety could be designed for asymmetric Mannich reactions.

Catalytic Activity in Specific Organic Transformations

While specific examples of this compound derivatives in catalysis are scarce in the literature, their structural motifs are present in known catalytic systems. For instance, aromatic diamines are precursors to N-heterocyclic carbene (NHC) ligands, which are widely used in transition metal catalysis. The synthesis of NHC precursors from this compound could open avenues to new catalytic applications.

Furthermore, the amino and ester functionalities allow for the incorporation of this molecule into larger polymeric structures. Such polymers could serve as supports for metal catalysts, facilitating catalyst recovery and reuse, a key principle of green chemistry.

The following table outlines hypothetical catalytic activities based on the functional groups present in this compound derivatives:

Catalyst TypeTransformationSubstrate ExampleProduct Example
Pd-complex with Schiff base ligandSuzuki CouplingAryl halide + Arylboronic acidBiaryl
Chiral diamine organocatalystAsymmetric Michael Additionα,β-Unsaturated aldehyde + MalonateChiral adduct
Ru-NHC complexOlefin MetathesisAlkene A + Alkene BCross-metathesis product

Q & A

Advanced Research Question

  • LogP estimation : Use software like MarvinSketch (ChemAxon) or XLogP3, accounting for amino and ester groups. Experimental logP for analogs ranges 1.8–2.2 .
  • Bioavailability : Molecular dynamics (MD) simulations predict membrane permeability via PAMPA assays. Optimize substituents (e.g., ethyl vs. methyl esters) to enhance intestinal absorption .

How does this compound interact with biological macromolecules in mechanistic studies?

Advanced Research Question

  • Protein binding : Fluorescence quenching assays (e.g., with bovine serum albumin) quantify binding constants (Kb).
  • DNA interaction : Ethidium bromide displacement assays assess intercalation potential. For analogs, binding affinity correlates with amino group positioning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.